molecular formula C9H5ClN2O2 B188561 7-Chloro-8-nitroquinoline CAS No. 71331-02-7

7-Chloro-8-nitroquinoline

Cat. No. B188561
Key on ui cas rn: 71331-02-7
M. Wt: 208.6 g/mol
InChI Key: AHRUOBCIEORMLN-UHFFFAOYSA-N
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Patent
US04761475

Procedure details

To a freshly prepared solution of sodium (16.5 g, 0.720 mol) in methanol (750 mL) was added 7-chloro-8-nitroquinoline (18.72 g, 0.090 mol) [E. Fourneau, M. and Mme. Trefouel, and A. Wancolle, Bull. Soc. Chim. Fr., 47, 738(1930); A. K. Sen, N. K. Ray, V. P. Basu, J. Sci. Ind. Res., 11B, 322(1952) (C.A. 47, 4339e)]. This mixture was refluxed for 3 hr, cooled, then filtered to collect the precipitated solid. This solid was slurried in water, collected on a filter and dried; yield, after recrystalllization from toluene, 16.12 g (88%); mp 178°-178.5°: Anal. Calcd for C10H8N2O3 : C, 58.82; H, 3.95; N, 13.72. Found: C, 58.66; H, 3.87; N, 13.69.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
18.72 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
11B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4339e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[C:12]([N+:13]([O-:15])=[O:14])=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1.C1(C)C=CC=CC=1.[CH3:23][OH:24]>>[CH3:23][O:24][C:3]1[C:12]([N+:13]([O-:15])=[O:14])=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
18.72 g
Type
reactant
Smiles
ClC1=CC=C2C=CC=NC2=C1[N+](=O)[O-]
Name
Quantity
750 mL
Type
reactant
Smiles
CO
Step Two
Name
11B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
4339e
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect the precipitated solid
CUSTOM
Type
CUSTOM
Details
collected on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2C=CC=NC2=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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